1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde

Description

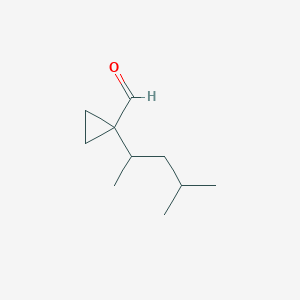

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde functional group and a branched alkyl substituent (4-methylpentan-2-yl). The cyclopropane ring introduces significant steric strain, which may enhance reactivity, while the aldehyde group contributes polarity. The branched 4-methylpentan-2-yl substituent likely increases lipophilicity compared to linear alkyl chains, influencing solubility and intermolecular interactions.

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(4-methylpentan-2-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O/c1-8(2)6-9(3)10(7-11)4-5-10/h7-9H,4-6H2,1-3H3 |

InChI Key |

HLLZCKDVAPEFEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C1(CC1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst such as rhodium or copper, and a diazo compound as the carbenoid source. The resulting cyclopropane intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropane ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction produces the primary alcohol.

Scientific Research Applications

While comprehensive data tables and case studies for 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde are not available in the search results, its applications in scientific research can be summarized.

Scientific Research Applications

1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde (note the difference in methylpentane placement) is a compound with applications in scientific research, including use as a building block in organic synthesis and investigation into its potential biological activity.

- Chemistry It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Biology The compound is studied for its potential interactions with biomolecules and biological activity.

- Medicine It is explored for potential therapeutic properties and as a precursor in drug development.

- Industry It is utilized in the synthesis of specialty chemicals and materials.

Synthesis Methods

The preparation of 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde involves creating a cyclopropane ring and adding a carbaldehyde group. A common approach involves cyclopropanation of an alkene using a carbene precursor like diazomethane with a catalyst such as rhodium or copper. Formylation then introduces the carbaldehyde group to the resulting cyclopropane intermediate. Industrial production would likely use similar routes, optimized for large scale yield and purity, possibly utilizing continuous flow reactors and advanced catalytic systems to improve efficiency.

Mechanism of Action

The mechanism by which 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The cyclopropane ring can also participate in reactions, particularly those involving ring-opening or substitution.

Molecular targets and pathways involved in the compound’s action include enzymes that catalyze reactions with aldehydes and cyclopropane rings. These enzymes may facilitate the conversion of the compound into other biologically active molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below summarizes key properties of 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde and its analogs:

Key Observations:

Alkenyl substituents () introduce unsaturation, increasing susceptibility to reactions like hydrogenation or epoxidation . Cyclohexyl-methyl groups () impart rigidity and steric bulk, which may hinder crystallization or enzyme binding .

Molecular Weight and Physical State :

Reactivity and Stability

- Aldehyde Reactivity : The carbaldehyde group in all compounds is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). Steric hindrance from bulky substituents (e.g., cyclohexyl-methyl in ) may slow reaction kinetics .

- Cyclopropane Stability : The strained cyclopropane ring is prone to ring-opening reactions under acidic or oxidative conditions. Substituents with electron-donating groups (e.g., alkyl chains) could stabilize the ring compared to electron-withdrawing groups .

Biological Activity

1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its cyclopropane ring and aldehyde functional group, which contribute to its reactivity and interaction with biological systems. Its molecular formula is , and it possesses a unique stereochemistry that may influence its biological activity.

Biological Activities

Research on this compound has revealed several noteworthy biological activities:

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Antitumor Potential

Preliminary investigations suggest that this compound may possess antitumor activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The compound induces apoptosis in these cells, potentially through the activation of caspase pathways .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, causing structural changes that lead to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, characterized by the release of cytochrome c from mitochondria and subsequent caspase activation.

- Cytokine Modulation : By inhibiting the signaling pathways associated with inflammation (such as NF-kB), the compound reduces the production of inflammatory mediators.

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Antibacterial Efficacy

In a controlled study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Cancer Cell Line Testing

In vitro assays involving A549 and HT29 cell lines showed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70% compared to control). Flow cytometry analysis confirmed the induction of apoptosis in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.